

Crystal structure analysis of 3-Iodo-4-nitroanisole

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Compound of Interest

Compound Name: 3-Iodo-4-nitroanisole

Cat. No.: B1333487

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An in-depth analysis of the crystal structure of **3-Iodo-4-nitroanisole** reveals key insights into its solid-state architecture, governed by a subtle interplay of intermolecular forces. This technical guide provides a comprehensive overview of its crystallographic data, experimental procedures for its synthesis and characterization, and the nature of the interactions that dictate its supramolecular assembly. While a detailed published study providing a complete quantitative analysis is not publicly available, crystallographic data has been deposited in the Cambridge Structural Database, indicating that a definitive structural analysis has been performed.

Physicochemical Properties

3-Iodo-4-nitroanisole is a yellow crystalline solid with the chemical formula $C_7H_6INO_3$ and a molecular weight of approximately 279.03 g/mol. Its melting point has been reported in the range of 68-82°C.

Crystal Structure and Intermolecular Interactions

The definitive crystal structure data for **3-Iodo-4-nitroanisole** is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 872529. While the specific quantitative data from the refined structure is not publicly disseminated in research literature, analysis of related iodo-nitro aromatic compounds allows for a well-grounded understanding of the probable intermolecular interactions governing the crystal packing of **3-Iodo-4-nitroanisole**.

The supramolecular architecture of similar compounds is often dictated by a combination of weak hydrogen bonds, halogen bonds, and π - π stacking interactions. In the case of **3-Iodo-4-nitroanisole**, it is anticipated that C-H \cdots O interactions involving the methoxy and nitro groups play a significant role in the formation of the crystal lattice. Furthermore, the presence of an iodine atom and a nitro group suggests the possibility of I \cdots O halogen bonding, a directional interaction that can significantly influence molecular assembly. Aromatic π - π stacking interactions between the benzene rings of adjacent molecules are also likely to contribute to the overall stability of the crystal structure.

Data Presentation

The following tables provide a template for the crystallographic data of **3-Iodo-4-nitroanisole**. The specific values would be obtained from the CIF (Crystallographic Information File) corresponding to CCDC 872529.

Table 1: Crystal Data and Structure Refinement for **3-Iodo-4-nitroanisole**.

Parameter	Value
Empirical formula	C ₇ H ₆ INO ₃
Formula weight	279.03
Temperature	Value not available
Wavelength	Value not available
Crystal system	Value not available
Space group	Value not available
Unit cell dimensions	a = Value not available Å b = Value not available Å c = Value not available Å α = Value not available ° β = Value not available ° γ = Value not available °
Volume	Value not available Å ³
Z	Value not available
Density (calculated)	Value not available Mg/m ³
Absorption coefficient	Value not available mm ⁻¹
F(000)	Value not available
Crystal size	Value not available mm
Theta range for data collection	Value not available °
Index ranges	Value not available
Reflections collected	Value not available
Independent reflections	Value not available
Completeness to theta	Value not available %
Absorption correction	Value not available
Max. and min. transmission	Value not available
Refinement method	Full-matrix least-squares on F ²

Parameter	Value
Data / restraints / parameters	Value not available
Goodness-of-fit on F^2	Value not available
Final R indices [$I > 2\sigma(I)$]	R1 = Value not availablewR2 = Value not available
R indices (all data)	R1 = Value not availablewR2 = Value not available

| Largest diff. peak and hole | Value not available $e.\text{\AA}^{-3}$ |

Table 2: Selected Bond Lengths (\AA) and Angles ($^\circ$) for **3-Iodo-4-nitroanisole**.

Bond/Angle	Length (Å) / Angle (°)
I(1)-C(3)	Value not available
N(1)-C(4)	Value not available
O(1)-N(1)	Value not available
O(2)-N(1)	Value not available
O(3)-C(1)	Value not available
O(3)-C(7)	Value not available
C(1)-C(6)	Value not available
C(1)-C(2)	Value not available
C(2)-C(3)	Value not available
C(3)-C(4)	Value not available
C(4)-C(5)	Value not available
C(5)-C(6)	Value not available
C(2)-C(1)-O(3)	Value not available
C(6)-C(1)-O(3)	Value not available
C(1)-O(3)-C(7)	Value not available
O(1)-N(1)-O(2)	Value not available
O(1)-N(1)-C(4)	Value not available
O(2)-N(1)-C(4)	Value not available
C(3)-C(4)-N(1)	Value not available
C(5)-C(4)-N(1)	Value not available
C(2)-C(3)-I(1)	Value not available

| C(4)-C(3)-I(1) | Value not available |

Experimental Protocols

Synthesis of 3-Iodo-4-nitroanisole

A common method for the synthesis of iodo-nitro aromatic compounds involves the iodination of a corresponding nitro-aromatic precursor. For **3-iodo-4-nitroanisole**, a plausible synthetic route is the iodination of 3-nitroanisole. Alternatively, the synthesis can proceed via the iodination of 3-nitrophenol followed by methylation.

Materials:

- 3-nitroanisole (or 3-nitrophenol)
- Iodinating agent (e.g., I_2 , N-iodosuccinimide)
- Acid catalyst (e.g., H_2SO_4)
- Solvent (e.g., acetic acid, dichloromethane)
- Methylating agent (if starting from 3-nitrophenol, e.g., dimethyl sulfate)
- Base (e.g., NaH, K_2CO_3)

Procedure:

- Dissolve 3-nitroanisole in a suitable solvent.
- Add the iodinating agent and the acid catalyst to the solution.
- Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain pure **3-Iodo-4-nitroanisole**.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

- Dissolve the purified **3-Iodo-4-nitroanisole** in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane-ethyl acetate mixture) with gentle heating to achieve saturation.
- Filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature.
- Cover the container with a perforated film to allow for slow evaporation of the solvent.
- Store the container in a vibration-free environment for several days to weeks until well-formed single crystals appear.

X-ray Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

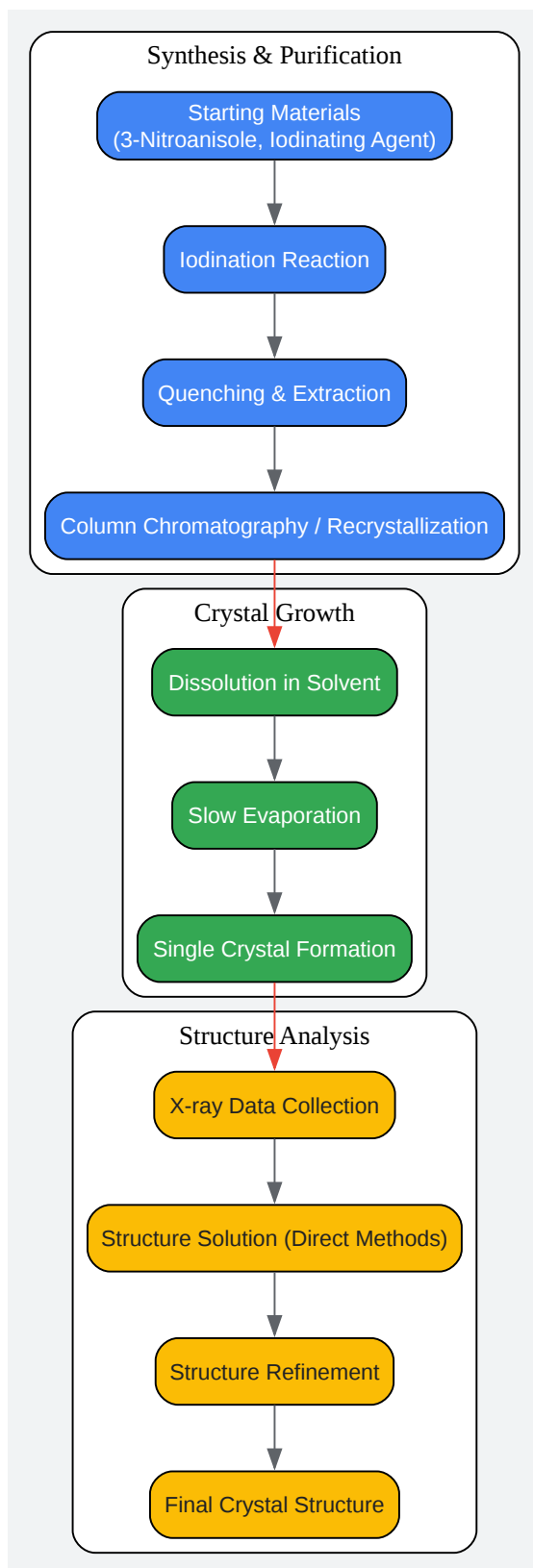
Procedure:

- A suitable single crystal is selected and mounted on a goniometer head.
- Data collection is performed on a diffractometer (e.g., a Bruker SMART CCD area-detector diffractometer) using monochromatic radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
- The collected data is processed for cell refinement, data reduction, and absorption correction.

- The crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 using appropriate software packages (e.g., SHELXS, SHELXL).
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refinement includes examination of the difference Fourier maps to ensure no significant residual electron density.

Visualizations

The following diagrams illustrate the experimental workflow and the probable intermolecular interactions in the crystal structure of **3-Iodo-4-nitroanisole**.



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Caption: Experimental workflow for the crystal structure analysis of **3-Iodo-4-nitroanisole**.

Caption: Probable intermolecular interactions in the crystal lattice of **3-Iodo-4-nitroanisole**.

- To cite this document: BenchChem. [Crystal structure analysis of 3-Iodo-4-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333487#crystal-structure-analysis-of-3-iodo-4-nitroanisole]

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